3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran
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Overview
Description
3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and two phenyl groups attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.
Scientific Research Applications
3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and advanced composites.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(4-methoxyphenyl)pyridine: Similar in structure but with a pyridine ring instead of a furan ring.
4-Bromo-2-(4-methoxyphenyl)phenol: Contains a phenol group instead of a furan ring.
3-Bromo-2-(4-methoxyphenyl)benzofuran: Similar structure with a benzofuran ring.
Uniqueness
3-Bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran is unique due to the presence of both a furan ring and two phenyl groups, which contribute to its distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
6628-71-3 |
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Molecular Formula |
C23H17BrO2 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
3-bromo-2-(4-methoxyphenyl)-4,5-diphenylfuran |
InChI |
InChI=1S/C23H17BrO2/c1-25-19-14-12-18(13-15-19)23-21(24)20(16-8-4-2-5-9-16)22(26-23)17-10-6-3-7-11-17/h2-15H,1H3 |
InChI Key |
WIDDTCYCMVKLQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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